REACTION_CXSMILES
|
Br[CH2:2][CH2:3][C:4]1[S:8][C:7]([C:9]([O:11][CH3:12])=[O:10])=[CH:6][CH:5]=1.[S:13]1C=CC=C1CC([O-])=O.[K+].[CH3:23][C:24](C)=[O:25]>>[C:24]([S:13][CH2:2][CH2:3][C:4]1[S:8][C:7]([C:9]([O:11][CH3:12])=[O:10])=[CH:6][CH:5]=1)(=[O:25])[CH3:23] |f:1.2|
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Name
|
|
Quantity
|
6.23 g
|
Type
|
reactant
|
Smiles
|
BrCCC1=CC=C(S1)C(=O)OC
|
Name
|
|
Quantity
|
5.71 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)CC(=O)[O-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated
|
Type
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TEMPERATURE
|
Details
|
at reflux for 30 minutes
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Duration
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30 min
|
Type
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CUSTOM
|
Details
|
the crude reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated, in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
was partitioned between ether and water (150 mL each)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
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Details
|
the aqueous phase was extracted with 100 mL of ether and 100 mL of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated, in vacuo
|
Type
|
CUSTOM
|
Details
|
yielding a red oil which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography
|
Type
|
WASH
|
Details
|
Elution with hexane/ethyl acetate (9:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)SCCC1=CC=C(S1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.61 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |